Cas no 1491667-70-9 (1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)-)

1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- is a triazole derivative featuring a chloropropyl substituent at the 5-position and an isopropyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the reactive 3-chloropropyl moiety enables further functionalization, while the triazole core contributes to stability and potential bioactivity. Its well-defined structure ensures consistent reactivity, making it suitable for applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal performance in synthetic workflows.
1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- structure
1491667-70-9 structure
Product name:1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)-
CAS No:1491667-70-9
MF:C8H14ClN3
MW:187.669860363007
CID:5282580

1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)-
    • 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole
    • Inchi: 1S/C8H14ClN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3
    • InChI Key: GXGOHTGEZQTKAK-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)C(CCCCl)=NC=N1

1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-674808-0.25g
5-(3-chloropropyl)-1-(propan-2-yl)-1H-1,2,4-triazole
1491667-70-9
0.25g
$1012.0 2023-03-11
Enamine
EN300-674808-1.0g
5-(3-chloropropyl)-1-(propan-2-yl)-1H-1,2,4-triazole
1491667-70-9
1g
$0.0 2023-06-07
Enamine
EN300-674808-5.0g
5-(3-chloropropyl)-1-(propan-2-yl)-1H-1,2,4-triazole
1491667-70-9
5.0g
$3189.0 2023-03-11
Enamine
EN300-674808-0.05g
5-(3-chloropropyl)-1-(propan-2-yl)-1H-1,2,4-triazole
1491667-70-9
0.05g
$924.0 2023-03-11
Enamine
EN300-674808-10.0g
5-(3-chloropropyl)-1-(propan-2-yl)-1H-1,2,4-triazole
1491667-70-9
10.0g
$4729.0 2023-03-11
Enamine
EN300-674808-2.5g
5-(3-chloropropyl)-1-(propan-2-yl)-1H-1,2,4-triazole
1491667-70-9
2.5g
$2155.0 2023-03-11
Enamine
EN300-674808-0.1g
5-(3-chloropropyl)-1-(propan-2-yl)-1H-1,2,4-triazole
1491667-70-9
0.1g
$968.0 2023-03-11
Enamine
EN300-674808-0.5g
5-(3-chloropropyl)-1-(propan-2-yl)-1H-1,2,4-triazole
1491667-70-9
0.5g
$1056.0 2023-03-11

Additional information on 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)-

Comprehensive Overview of 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- (CAS No. 1491667-70-9)

The compound 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- (CAS No. 1491667-70-9) is a specialized triazole derivative with significant potential in pharmaceutical and agrochemical applications. Its unique molecular structure, featuring a chloropropyl side chain and an isopropyl group, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its versatility and role in developing novel bioactive molecules.

One of the key features of 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- is its ability to act as a building block for more complex structures. The triazole core is known for its stability and ability to participate in hydrogen bonding, which is crucial for interactions in biological systems. The presence of the chloropropyl moiety enhances its reactivity, allowing for further functionalization. This makes the compound particularly useful in drug discovery, where modifications to the side chains can lead to improved pharmacokinetic properties.

In recent years, the demand for triazole-based compounds has surged, driven by their applications in medicinal chemistry. 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- has been explored for its potential in designing inhibitors for enzymes involved in disease pathways. For instance, triazole derivatives are frequently investigated for their antifungal, antibacterial, and antiviral activities. The compound’s structural flexibility allows it to be tailored for specific targets, making it a hotspot in current research.

Another area where 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- shows promise is in agrochemicals. The triazole ring is a common motif in pesticides and herbicides due to its ability to disrupt metabolic processes in pests and weeds. The chloropropyl group can enhance the compound’s bioavailability and environmental stability, which are critical factors in agrochemical design. As sustainable farming practices gain traction, the development of efficient and eco-friendly crop protection agents has become a priority, further elevating the importance of such compounds.

The synthesis of 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- typically involves multi-step reactions, starting from readily available precursors. Researchers often employ nucleophilic substitution and cyclization techniques to construct the triazole ring and introduce the desired side chains. Advances in green chemistry have also led to the exploration of catalytic methods to improve yield and reduce waste, aligning with global trends toward sustainable chemical production.

From a commercial perspective, 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- is gaining attention in the fine chemicals market. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the growing demand from pharmaceutical and agrochemical sectors. Its CAS No. 1491667-70-9 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. As the industry moves toward more specialized and high-value intermediates, compounds like this are expected to see sustained interest.

In conclusion, 1H-1,2,4-Triazole, 5-(3-chloropropyl)-1-(1-methylethyl)- (CAS No. 1491667-70-9) represents a versatile and valuable compound in modern chemistry. Its applications span drug development, agrochemicals, and material science, driven by its adaptable structure and functional groups. As research continues to uncover new uses and synthetic pathways, this compound is poised to remain a key player in the field of specialty chemicals.

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